molecular formula C8H8N2O B561121 2-(1-Hydroxyethyl)isonicotinonitrile CAS No. 106474-81-1

2-(1-Hydroxyethyl)isonicotinonitrile

Cat. No.: B561121
CAS No.: 106474-81-1
M. Wt: 148.165
InChI Key: SWIPZFANOCNCDM-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)isonicotinonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of isonicotinonitrile, featuring a hydroxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyethyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with an appropriate hydroxyethylating agent. One common method is the reaction of isonicotinonitrile with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyethyl)isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form the corresponding ketone.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(1-Oxoethyl)isonicotinonitrile.

    Reduction: Formation of 2-(1-Hydroxyethyl)isonicotinamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Hydroxyethyl)isonicotinonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)isonicotinonitrile involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in various chemical reactions, leading to the formation of active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinonitrile: The parent compound without the hydroxyethyl group.

    2-(1-Hydroxyethyl)pyridine: A similar compound with a pyridine ring instead of an isonicotinonitrile structure.

    2-(1-Hydroxyethyl)benzonitrile: A compound with a benzonitrile structure instead of isonicotinonitrile.

Uniqueness

2-(1-Hydroxyethyl)isonicotinonitrile is unique due to the presence of both the hydroxyethyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and a promising candidate for pharmaceutical development.

Properties

IUPAC Name

2-(1-hydroxyethyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6(11)8-4-7(5-9)2-3-10-8/h2-4,6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIPZFANOCNCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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